Benzenesulfonic acid, 3-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)-3-methoxyphenyl)azo)-, lithium salt
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Overview
Description
Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry. The compound’s lithium salt form enhances its solubility and stability, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives, followed by coupling reactions with phenolic compounds. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in biological staining and as a marker in various assays.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and stability. The compound’s effects are mediated through pathways involving electron transfer and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
- Lithium 3-[[4-[[4-(2-hydroxyethoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate
- Lithium 3-[[4-[[4-(2-hydroxypropoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate
Uniqueness
Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate stands out due to its specific hydroxybutoxy group, which imparts unique solubility and reactivity characteristics. This makes it particularly suitable for applications requiring specific solubility profiles and chemical stability.
Properties
CAS No. |
51418-91-8 |
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Molecular Formula |
C24H25LiN4O6S |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
lithium;3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C24H26N4O6S.Li/c1-4-20(29)15-34-23-11-9-18(12-16(23)2)27-28-22-10-8-19(14-24(22)33-3)26-25-17-6-5-7-21(13-17)35(30,31)32;/h5-14,20,29H,4,15H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
SWOVKQBHUDNJJN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCC(COC1=C(C=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)C)O |
Origin of Product |
United States |
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